2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride to form the intermediate 4-(3-chloro-4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce sulfone derivatives .
Scientific Research Applications
2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a different substitution pattern on the benzene ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline ring instead of a piperazine ring.
Uniqueness
2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-1-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2FN2O3S/c13-8-12(18)16-3-5-17(6-4-16)21(19,20)9-1-2-11(15)10(14)7-9/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCSOOQJRVBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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